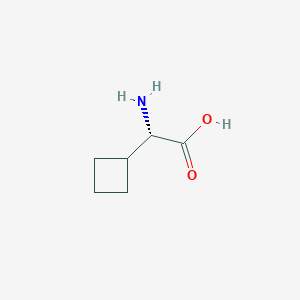

(S)-2-Amino-2-cyclobutylacetic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S)-2-amino-2-cyclobutylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c7-5(6(8)9)4-2-1-3-4/h4-5H,1-3,7H2,(H,8,9)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZENWFNLDOYYFB-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(C1)[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50652371 | |

| Record name | (2S)-Amino(cyclobutyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50652371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49607-08-1 | |

| Record name | (2S)-Amino(cyclobutyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50652371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of (S)-2-Amino-2-cyclobutylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the synthesis and characterization of (S)-2-amino-2-cyclobutylacetic acid, a non-proteinogenic amino acid of significant interest in medicinal chemistry. Its constrained cyclobutyl moiety offers a unique structural scaffold that can impart favorable pharmacokinetic and pharmacodynamic properties to drug candidates, making it a valuable building block in the development of novel therapeutics. This document delves into the practical aspects of its preparation and rigorous analytical confirmation, offering field-proven insights into the methodologies employed.

Strategic Approaches to the Enantioselective Synthesis of this compound

The stereospecific synthesis of this compound is paramount, as the biological activity of chiral molecules is often confined to a single enantiomer. Several robust strategies have been developed to achieve high enantiopurity. This guide will focus on two prominent and reliable methods: Asymmetric Strecker Synthesis and Enzymatic Resolution of a racemic mixture.

Asymmetric Strecker Synthesis: A Powerful Tool for Chiral Amine Construction

The Strecker synthesis is a classic method for preparing α-amino acids. In its asymmetric variant, a chiral auxiliary is employed to direct the stereochemical outcome of the reaction. This approach allows for the direct formation of the desired enantiomer with high selectivity.[1][2][3][4][5]

A particularly effective method involves a crystallization-induced asymmetric transformation using a chiral amine auxiliary, such as (R)-phenylglycine amide.[1][4] In this process, the reaction equilibrium is driven towards the formation of the less soluble diastereomeric aminonitrile intermediate, which precipitates from the reaction mixture, leading to a high diastereomeric excess. Subsequent hydrolysis of the nitrile and removal of the chiral auxiliary yields the target (S)-amino acid.

Conceptual Workflow for Asymmetric Strecker Synthesis:

Caption: Asymmetric Strecker Synthesis Workflow.

Experimental Protocol: Asymmetric Strecker Synthesis

-

Iminonitrile Formation and Crystallization: To a solution of (R)-phenylglycine amide (1.0 eq.) in methanol is added cyclobutanone (1.1 eq.) and sodium cyanide (1.2 eq.) followed by the dropwise addition of acetic acid (1.2 eq.) at 0 °C. The reaction mixture is stirred at room temperature, allowing for the precipitation of the desired (S,R)-α-aminonitrile diastereomer. The solid is collected by filtration and washed with cold methanol to yield the diastereomerically pure intermediate. The use of a chiral auxiliary that facilitates the crystallization of one diastereomer is the cornerstone of this highly efficient asymmetric transformation.

-

Hydrolysis and Auxiliary Removal: The isolated (S,R)-α-aminonitrile is suspended in 6M aqueous HCl and heated to reflux. This step concurrently hydrolyzes the nitrile to a carboxylic acid and cleaves the chiral auxiliary.

-

Purification: The reaction mixture is cooled, and the precipitated phenylglycine is removed by filtration. The filtrate is then concentrated, and the crude this compound is purified by ion-exchange chromatography.

Enzymatic Resolution: Harnessing Biocatalysis for Enantiomeric Purity

Enzymatic resolution offers a green and highly selective alternative for obtaining enantiopure amino acids.[6][7][8][9][10] This method relies on the ability of certain enzymes to selectively act on one enantiomer in a racemic mixture, leaving the other enantiomer unreacted. For the resolution of DL-2-amino-2-cyclobutylacetic acid, an L-amino acid oxidase can be employed. This enzyme will selectively oxidize the L-enantiomer (the naturally occurring configuration for most amino acids, which in this case would be the (S)-enantiomer if following standard nomenclature conventions for alpha-amino acids) to the corresponding α-keto acid, leaving the D-enantiomer [(R)-2-amino-2-cyclobutylacetic acid] untouched. To obtain the desired (S)-enantiomer, a D-amino acid oxidase would be utilized.

Conceptual Workflow for Enzymatic Resolution:

Caption: Enzymatic Resolution Workflow.

Experimental Protocol: Enzymatic Resolution

-

Racemate Synthesis: A racemic mixture of DL-2-amino-2-cyclobutylacetic acid is first synthesized using a standard, non-asymmetric Strecker reaction or other suitable methods.

-

Enzymatic Reaction: The racemic amino acid is dissolved in a buffered aqueous solution (e.g., phosphate buffer, pH 7.5). D-amino acid oxidase (from a suitable microbial source) is added, and the mixture is stirred in the presence of a catalase (to decompose the hydrogen peroxide byproduct). The reaction is monitored for the disappearance of the (R)-enantiomer. The choice of enzyme and reaction conditions are critical for achieving high enantioselectivity and yield.

-

Separation and Purification: Upon completion, the reaction mixture is acidified to precipitate the unreacted this compound. The crude product is then collected and purified by recrystallization to yield the enantiomerically pure target compound.

Comprehensive Characterization of this compound

Rigorous characterization is essential to confirm the identity, purity, and stereochemistry of the synthesized this compound. A combination of spectroscopic and chromatographic techniques is employed for a comprehensive analysis.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for elucidating the molecular structure.[11][12][13][14] For this compound, ¹H NMR, ¹³C NMR, and 2D NMR experiments such as COSY and HSQC are utilized to assign all proton and carbon signals and confirm the connectivity of the atoms.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the α-proton, and the protons of the cyclobutyl ring. The chemical shifts and coupling patterns will be characteristic of the cyclobutyl moiety. |

| ¹³C NMR | Resonances for the carboxyl carbon, the α-carbon, and the carbons of the cyclobutyl ring. The chemical shifts will be indicative of their electronic environment.[11] |

| COSY | Correlations between coupled protons, confirming the connectivity within the cyclobutyl ring and the relationship between the α-proton and adjacent cyclobutyl protons. |

| HSQC | Correlation between each proton and the carbon to which it is directly attached, allowing for unambiguous assignment of the ¹H and ¹³C NMR spectra.[2][12][13] |

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity.[15][16][17][18]

| Technique | Expected Data |

| High-Resolution MS (HRMS) | Provides the accurate mass of the molecular ion, which should correspond to the calculated exact mass of C₆H₁₁NO₂. |

| Tandem MS (MS/MS) | Fragmentation of the parent ion will yield characteristic daughter ions, such as the loss of the carboxylic acid group (-45 Da) or the amino group (-17 Da), providing structural confirmation.[18] |

Chromatographic Analysis

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the gold standard for determining the enantiomeric purity of a chiral compound.[19][20][21][22] A chiral stationary phase (CSP) is used to separate the enantiomers, allowing for the quantification of the desired (S)-enantiomer and any residual (R)-enantiomer.

Experimental Protocol: Chiral HPLC Analysis

-

Column Selection: A crown-ether based chiral column, such as a CROWNPAK CR(+), is often effective for the separation of underivatized amino acid enantiomers.[6]

-

Mobile Phase: An acidic aqueous mobile phase, for example, 0.05% perchloric acid in water, is typically used. The flow rate is optimized for the best resolution.

-

Detection: UV detection at a low wavelength (e.g., 200-210 nm) is suitable for amino acids that lack a strong chromophore.

-

Analysis: The retention times of the (S) and (R) enantiomers will differ, allowing for their separation and quantification. The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers.

Conclusion

The synthesis and characterization of this compound require a combination of sophisticated synthetic strategies and rigorous analytical techniques. The choice between asymmetric synthesis and enzymatic resolution will depend on factors such as scale, cost, and available resources. Both methods, when properly executed, can provide the target compound with high enantiomeric purity. Comprehensive characterization using NMR, MS, and chiral HPLC is non-negotiable to ensure the quality and integrity of this valuable building block for drug discovery and development. The protocols and insights provided in this guide are intended to equip researchers and scientists with the necessary knowledge to confidently produce and validate this compound for their research endeavors.

References

- 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Deriv

- Solid-phase asymmetric synthesis using a polymer-supported chiral Evans'-type oxazolidin-2-one. (n.d.).

- Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary. (n.d.). Organic Letters - Figshare.

- Boesten, W. H. J., et al. (2001). Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary. Organic Letters, 3(8), 1121–1124.

- [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000005). (n.d.).

- Evans' Chiral Auxiliary‐Based Asymmetric Synthetic Methodology and Its Modern Extensions. (n.d.).

- Chiral HPLC Separ

- Strecker Synthesis. (n.d.). Organic Chemistry Portal.

- Boesten, W. H. J., et al. (2001). Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary. PubMed.

- N-to-S Acyl Transfer as an Enabling Strategy in Asymmetric and Chemoenzym

- Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral St

- Asymmetric strecker synthesis of α-arylglycines. (2011). PubMed.

- Recent developments in the high-throughput separation of biologically active chiral compounds via high performance liquid chrom

- An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). (n.d.). PMC.

- Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transform

- Chiral Columns for enantiomer separ

- Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. (n.d.).

- Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals. (n.d.). PMC.

- Automated analysis for multiplet identification from ultra-high resolution 2D- 1H, 13C-HSQC NMR spectra. (2022). PMC.

- Chiral Auxiliaries in Asymmetric Synthesis. (n.d.).

- Mass Spectrometry - Fragmentation P

- CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (n.d.).

- NMR Spectroscopy. (n.d.).

- Mass Spectrometry: Fragment

- Racemic Resolution of some DL-Amino Acids using Aspergillus fumigatus L-Amino Acid Oxidase. (2025).

- Amino acids. (n.d.). Medizinische Fakultät Münster.

- Multi-enzymatic resolution of DL-norvaline for L-norvaline production. (2025).

- Preparation of d- and l-amino acids by enzym

- Simultaneous analysis of DL-Amino acids in foods and beverages using a highly sensitive chiral resolution labeling reagent. (2024). PubMed.

- Enzymatic production of 2-amino-2,3-dimethylbutyramide by cyanide-resistant nitrile hydratase. (2025).

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Human Metabolome Database: [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000005) [hmdb.ca]

- 3. Strecker Synthesis [organic-chemistry.org]

- 4. Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Asymmetric Strecker synthesis of α-arylglycines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Preparation of d- and l-amino acids by enzymatic resolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Simultaneous analysis of DL-Amino acids in foods and beverages using a highly sensitive chiral resolution labeling reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Automated analysis for multiplet identification from ultra-high resolution 2D- 1H, 13C-HSQC NMR spectra - PMC [pmc.ncbi.nlm.nih.gov]

- 14. oxfordsynthesiscdt.ox.ac.uk [oxfordsynthesiscdt.ox.ac.uk]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. whitman.edu [whitman.edu]

- 17. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 18. Amino acids [medizin.uni-muenster.de]

- 19. phx.phenomenex.com [phx.phenomenex.com]

- 20. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]

- 21. sfera.unife.it [sfera.unife.it]

- 22. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Chiral Landscape: A Technical Guide to the Enantioselective Synthesis of (S)-2-Amino-2-cyclobutylacetic Acid

Introduction: The Significance of Constrained Amino Acids in Drug Discovery

In the landscape of modern medicinal chemistry, non-proteinogenic amino acids have emerged as invaluable building blocks for the design of novel therapeutics. Their unique steric and electronic properties allow for the fine-tuning of peptide and small molecule drug candidates, enhancing potency, selectivity, and metabolic stability. Among these, (S)-2-Amino-2-cyclobutylacetic acid, a conformationally constrained α-amino acid, has garnered significant attention. Its rigid cyclobutyl moiety imparts a specific three-dimensional geometry that can optimize interactions with biological targets, making it a crucial component in the development of antiviral and anticancer agents.[1] This guide provides an in-depth exploration of two robust and distinct synthetic routes for obtaining this valuable compound in its enantiomerically pure (S)-form, tailored for researchers, scientists, and drug development professionals.

Strategic Approaches to Enantiopurity: A Comparative Overview

The synthesis of enantiopure α-amino acids presents a significant challenge, demanding precise control over the stereochemistry at the α-carbon. This guide will detail two effective strategies:

-

Chemoenzymatic Synthesis via Enzymatic Kinetic Resolution (EKR): This approach leverages the high enantioselectivity of enzymes to resolve a racemic mixture of a suitable precursor. It is often characterized by mild reaction conditions and high enantiomeric excess (ee).

-

Asymmetric Synthesis Utilizing a Chiral Auxiliary: This classic chemical approach involves the temporary incorporation of a chiral molecule to direct the stereochemical outcome of a key bond-forming reaction, followed by its removal to yield the desired enantiopure product.

This document will dissect each route, providing not only detailed experimental protocols but also the underlying scientific rationale for each step, ensuring a comprehensive understanding for practical application.

Route 1: Chemoenzymatic Synthesis via Lipase-Catalyzed Kinetic Resolution

The chemoenzymatic route is a powerful strategy that combines traditional organic synthesis to build the racemic core structure with the exquisite selectivity of a biocatalyst for the critical enantioseparation step. Lipases, particularly Candida antarctica Lipase B (CALB), are well-documented for their ability to catalyze the kinetic resolution of a wide array of chiral molecules, including amino esters.[2][3]

Conceptual Workflow

The overall strategy involves the synthesis of a racemic ester of 2-amino-2-cyclobutylacetic acid, followed by a lipase-catalyzed enantioselective acylation. The enzyme will selectively acylate one enantiomer (typically the R-enantiomer), leaving the desired (S)-enantiomer of the amino ester unreacted. Subsequent separation and hydrolysis yield the target this compound.

Detailed Experimental Protocols

Part A: Synthesis of Racemic Ethyl 2-Amino-2-cyclobutylacetate

-

Step 1: Strecker Synthesis of Racemic 2-Amino-2-cyclobutylcarbonitrile.

-

To a solution of cyclobutanone (1.0 eq) in aqueous ammonia, add ammonium chloride (1.1 eq) and sodium cyanide (1.1 eq).

-

Stir the reaction mixture at room temperature for 24 hours.

-

Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude aminonitrile.

-

-

Step 2: Hydrolysis and Esterification.

-

To a solution of the crude aminonitrile in ethanol, slowly add thionyl chloride (2.0 eq) at 0 °C.

-

Allow the reaction to warm to room temperature and then reflux for 4 hours.

-

Cool the reaction mixture and concentrate under reduced pressure.

-

Redissolve the residue in water and basify with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate, dry the organic layer, and concentrate to obtain racemic ethyl 2-amino-2-cyclobutylacetate.

-

Part B: Enzymatic Kinetic Resolution

-

Step 3: Lipase-Catalyzed N-Acetylation.

-

Dissolve racemic ethyl 2-amino-2-cyclobutylacetate (1.0 eq) in a suitable organic solvent, such as diisopropyl ether.[2]

-

Add immobilized Candida antarctica Lipase B (Novozym 435) to the solution.

-

Add an acyl donor, such as vinyl acetate (1.1 eq).[2]

-

Shake the reaction mixture at a controlled temperature (e.g., 40-50 °C) and monitor the reaction progress by chiral HPLC until approximately 50% conversion is reached.

-

Filter off the immobilized enzyme (which can be washed and reused).

-

Concentrate the filtrate to yield a mixture of (S)-ethyl 2-amino-2-cyclobutylacetate and (R)-N-acetyl ethyl 2-amino-2-cyclobutylacetate.

-

-

Step 4: Separation of Enantiomers.

-

Separate the unreacted (S)-amino ester from the acylated (R)-amide using column chromatography on silica gel.

-

Part C: Hydrolysis to the Final Product

-

Step 5: Acid Hydrolysis.

-

Reflux the purified (S)-ethyl 2-amino-2-cyclobutylacetate in 6M hydrochloric acid for 6-8 hours.

-

Cool the reaction mixture and wash with an organic solvent to remove any non-polar impurities.

-

Adjust the pH of the aqueous layer to the isoelectric point of the amino acid using a suitable base (e.g., ammonium hydroxide).

-

Collect the precipitated solid by filtration, wash with cold water and ethanol, and dry under vacuum to obtain enantiopure this compound.

-

Data and Performance Metrics

| Step | Product | Typical Yield | Enantiomeric Excess (ee) | Key Considerations |

| Strecker/Esterification | Racemic Ethyl Ester | 60-70% (over 2 steps) | N/A | Use of cyanide requires appropriate safety precautions. |

| EKR | (S)-Ethyl Ester | ~45% (from racemate) | >99% | Reaction time and acyl donor can be optimized for best results. |

| Hydrolysis | (S)-Amino Acid | >90% | >99% | Careful pH adjustment is crucial for efficient precipitation. |

Route 2: Asymmetric Synthesis via a Chiral Auxiliary

This route employs a recoverable chiral auxiliary to induce diastereoselectivity in a key alkylation step. The use of amino alcohol-derived auxiliaries, such as those based on (S)-(-)-1-phenylethylamine, is a well-established and powerful strategy in asymmetric synthesis.[4][5]

Conceptual Workflow

The strategy involves the formation of a chiral amide from the starting carboxylic acid and a chiral auxiliary. Deprotonation of this amide forms a chiral enolate, which then undergoes diastereoselective alkylation. Finally, removal of the chiral auxiliary yields the desired enantiomerically enriched product.

Detailed Experimental Protocols

Part A: Chiral Amide Synthesis

-

Step 1: Preparation of N-((S)-1-Phenylethyl)cyclobutylacetamide.

-

To a solution of cyclobutylacetic acid (1.0 eq) in dichloromethane, add (S)-(-)-1-phenylethylamine (1.0 eq), dicyclohexylcarbodiimide (DCC, 1.1 eq), and 1-hydroxybenzotriazole (HOBt, 0.1 eq).

-

Stir the reaction mixture at room temperature for 12 hours.

-

Filter off the dicyclohexylurea byproduct.

-

Wash the filtrate with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over magnesium sulfate, filter, and concentrate to yield the chiral amide.

-

Part B: Diastereoselective Amination

-

Step 2: Formation of the Chiral Enolate and Amination.

-

Prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (2.2 eq) to a solution of diisopropylamine (2.2 eq) in anhydrous THF at -78 °C.

-

Slowly add a solution of the chiral amide (1.0 eq) in THF to the LDA solution at -78 °C and stir for 1 hour to form the enolate.

-

Add a solution of an electrophilic aminating agent, such as di-tert-butyl azodicarboxylate (DTBP, 1.2 eq), to the enolate solution at -78 °C.

-

Stir for 2-3 hours, then quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate, wash with brine, dry, and concentrate. Purify by column chromatography to isolate the desired diastereomer.

-

Part C: Auxiliary Removal

-

Step 3: Hydrolysis and Deprotection.

-

Reflux the purified aminated product in a mixture of concentrated hydrochloric acid and dioxane for 24-48 hours.

-

Cool the reaction mixture and extract with an organic solvent to remove the chiral auxiliary.

-

The aqueous layer containing the desired amino acid can be further purified by ion-exchange chromatography or by adjusting the pH to the isoelectric point to induce precipitation, as described in Route 1, Part C.

-

Data and Performance Metrics

| Step | Product | Typical Yield | Diastereomeric Ratio (d.r.) | Key Considerations |

| Amide Formation | Chiral Amide | >90% | N/A | Ensure complete removal of the DCU byproduct. |

| Amination | Aminated Amide | 60-75% | >95:5 | Strict anhydrous conditions and low temperatures are critical for high diastereoselectivity. |

| Auxiliary Cleavage | (S)-Amino Acid | >85% | N/A (ee >98%) | The chiral auxiliary can be recovered and recycled. |

Conclusion and Future Perspectives

Both the chemoenzymatic and the chiral auxiliary-based routes offer effective and reliable pathways to enantiopure this compound. The choice between these methods will often depend on the specific resources and expertise available.

-

The chemoenzymatic route is particularly attractive due to its mild reaction conditions for the resolution step and the potential for high throughput. The reusability of the immobilized enzyme also adds to its cost-effectiveness and sustainability.

-

The asymmetric synthesis route provides a purely chemical approach that, while requiring more stringent reaction conditions (e.g., anhydrous solvents, cryogenic temperatures), offers excellent control and predictability. The ability to recover and reuse the chiral auxiliary is also a significant advantage.

Further advancements in this field may focus on the development of catalytic asymmetric methods, such as enantioselective hydrogenation of a dehydroamino acid precursor, which could offer a more atom-economical approach. However, the two routes detailed in this guide represent current, field-proven strategies for the synthesis of this important chiral building block, empowering researchers to advance the frontiers of drug discovery.

References

- Hasegawa, T. (2003). Development of New Chiral Auxiliary Derived from (S)-(-)-Phenylethylamine for a Synthesis of Enantiopure (R)-2-Propyloctanoic Acid. Synthesis, 2003(08), 1181-1186.

- Dineen, T. A., et al. (2009). Asymmetric Synthesis of Chiral AEA. Molecules, 29(5729).

- Maldonado, R., et al. (2021).

- Davies, S. G., et al. (1995). Synthesis of optically active azetidine-2,4-dicarboxylic acid and related chiral auxiliaries for asymmetric synthesis. Journal of the Chemical Society, Perkin Transactions 1, (10), 1277-1287.

- Evans, D. A., et al. (2007). Chiral Auxiliaries in Asymmetric Synthesis. Asymmetric Synthesis – The Essentials.

- Martín-Matute, B., et al. (2022). Enantioselective Synthesis of Pharmaceutically Relevant Bulky Arylbutylamines Using Engineered Transaminases.

- Helmchen, G. (2007). Chiral Auxiliaries in Asymmetric Synthesis. Asymmetric Synthesis – The Essentials.

- Humphrey, C. E., et al. (2003). Lipase-Catalyzed Kinetic Resolution on Solid-Phase via a "Capture and Release" Strategy. Journal of the American Chemical Society, 125(46), 13952-13953.

- Forgó, P., et al. (2005). [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols]. Acta Pharmaceutica Hungarica, 75(3), 121-131.

- Gotor-Fernández, V., et al. (2018). Chemoenzymatic Production of Enantiocomplementary 2-Substituted 3-Hydroxycarboxylic Acids from L-α-Amino Acids.

- Tanaka, H., et al. (2021). Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold for TAK-828F, a Potent Retinoic Acid Receptor-Related Orphan Receptor (ROR)-γt Inverse Agonist. Organic Process Research & Development, 25(9), 2132-2139.

- De Nanteuil, F., et al. (2018). Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition. Chemical Science, 9(33), 6865-6870.

- Gyarmati, Z. C., et al. (2003). Lipase-catalyzed kinetic resolution of 7-, 8- and 12-membered alicyclic β-amino esters and N-hydroxymethyl-β-lactam enantiomers. Tetrahedron: Asymmetry, 14(23), 3805-3814.

-

MySkinRecipes. (n.d.). (2R)-2-amino-2-cyclobutylacetic acid. Retrieved from [Link]

- Juaristi, E., et al. (1998). Enantioselective synthesis of beta-Amino acids. 12. experimental and theoretical study of the diastereoselectivity of alkylation of the dianion of N',N'-Bis(alpha-phenylethyl). Tetrahedron, 54(21), 5653-5674.

- Forró, E., et al. (2022). Lipase-Catalyzed Strategies for the Preparation of Enantiomeric THIQ and THβC Derivatives: Green Aspects. Molecules, 27(15), 4987.

- Straathof, A. J. J., et al. (2002). Comparison of Different Chemoenzymatic Process Routes to Enantiomerically Pure Amino Acids. Organic Process Research & Development, 6(4), 435-442.

- Martín-Matute, B., et al. (2022). Enantioselective Synthesis of Pharmaceutically Relevant Bulky Arylbutylamines Using Engineered Transaminases. Angewandte Chemie, 134(32).

- Hutton, C. A. (2016). Synthesis of N-Alkyl Amino Acids. Non-proteinogenic Amino Acids, 131-159.

- Gotor-Fernández, V., & Gotor, V. (2016).

- Lo, H. H., et al. (2003). Enantioselective synthesis of (S)-2-amino-4-phenylbutanoic acid by the hydantoinase method. Chirality, 15(8), 699-702.

- Chong, C. C., et al. (2020).

-

National Center for Biotechnology Information. (n.d.). 2-Amino-2-cyclobutylacetic acid. PubChem Compound Database. Retrieved from [Link]

- Sewald, N., et al. (1998). Practical Syntheses of Both Enantiomers of Cyclopropylglycine and of Methyl 2‐Cyclopropyl‐2‐N‐Boc‐iminoacetate. European Journal of Organic Chemistry, 1998(7), 1395-1403.

- Zhu, D., et al. (2017). Efficient hydration of 2-amino-2, 3-dimethylbutyronitrile to 2-amino-2, 3-dimethylbutyramide in a biphasic system via an easily prepared whole-cell biocatalyst. RSC Advances, 7(54), 34185-34191.

Sources

- 1. (2R)-2-amino-2-cyclobutylacetic acid [myskinrecipes.com]

- 2. [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of optically active azetidine-2,4-dicarboxylic acid and related chiral auxiliaries for asymmetric synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Biological Activity of (S)-2-Amino-2-cyclobutylacetic acid and Its Derivatives

Foreword

The landscape of modern drug discovery is characterized by an unceasing quest for novel molecular scaffolds that can address unmet medical needs. Non-proteinogenic amino acids, with their inherent structural diversity and stereochemical complexity, represent a fertile ground for the development of new therapeutic agents. Among these, (S)-2-Amino-2-cyclobutylacetic acid has emerged as a promising building block, offering a unique combination of conformational rigidity and synthetic tractability. This technical guide provides a comprehensive overview of the known and potential biological activities of this compound and its derivatives, with a focus on their applications in oncology, virology, and neuroscience. Drawing upon established principles of medicinal chemistry and extrapolating from structurally related compounds, this document aims to equip researchers, scientists, and drug development professionals with the foundational knowledge required to explore the full therapeutic potential of this intriguing molecular scaffold.

The Core Moiety: this compound - A Profile

This compound, a chiral non-proteinogenic α-amino acid, is distinguished by the presence of a cyclobutyl ring attached to the α-carbon. This structural feature imparts significant conformational constraint compared to its linear aliphatic counterparts. This rigidity is a key determinant of its biological activity, as it can pre-organize the molecule into a specific conformation for optimal interaction with biological targets such as enzymes and receptors.[1]

Chemical and Physical Properties:

| Property | Value | Source |

| Molecular Formula | C₆H₁₁NO₂ | PubChem |

| Molecular Weight | 129.16 g/mol | PubChem |

| CAS Number | 49607-08-5 (for S-enantiomer) | MySkinRecipes |

| Appearance | White to off-white powder | Generic |

| Solubility | Soluble in water | Generic |

The chiral nature of this amino acid is of paramount importance, as stereochemistry is a critical factor in determining drug efficacy and safety.[1] The (S)-enantiomer is the focus of this guide, as it is the stereoisomer most commonly employed in the synthesis of biologically active compounds.

Biological Activities and Therapeutic Potential

The constrained cyclobutyl ring of this compound and its derivatives makes them attractive candidates for modulating the activity of various biological targets. The primary areas of investigation include their use as anticancer, antiviral, and neuromodulatory agents.

Anticancer Activity

While direct studies on the anticancer activity of this compound derivatives are limited in the public domain, the broader class of amino acid analogs has shown significant promise in oncology.[2] The incorporation of conformationally restricted amino acids into peptidomimetics or as standalone small molecules can lead to potent and selective anticancer agents.[3]

Plausible Mechanisms of Action:

Drawing parallels from other amino acid-based anticancer agents, several mechanisms of action can be postulated for derivatives of this compound:

-

Enzyme Inhibition: Many cellular processes critical for cancer cell proliferation and survival are regulated by enzymes. Derivatives of this amino acid could be designed to target key enzymes in metabolic pathways, such as those involved in nucleotide or polyamine synthesis.[2] The rigid cyclobutyl scaffold can aid in designing selective inhibitors that fit into the active site of a target enzyme with high affinity.

-

Disruption of Protein-Protein Interactions: The constrained nature of the cyclobutyl ring can be exploited to mimic specific secondary structures of proteins (e.g., β-turns), enabling the design of molecules that disrupt critical protein-protein interactions involved in cancer signaling pathways.

-

Induction of Apoptosis: As observed with some β²,²-amino acid derivatives, these compounds could induce apoptosis in cancer cells through mechanisms that may involve membrane disruption or interference with key apoptotic regulators.[3]

Experimental Workflow for Anticancer Evaluation:

Caption: Workflow for the evaluation of anticancer activity.

Antiviral Activity

The use of non-proteinogenic amino acids in the design of antiviral agents is a well-established strategy.[4] The constrained nature of this compound makes it a valuable scaffold for developing inhibitors of viral enzymes or for disrupting viral entry and replication processes.[1]

Potential Viral Targets and Mechanisms:

-

Influenza Virus: Amino acid derivatives, particularly those derived from adamantane, have been investigated as inhibitors of the influenza virus M2 proton channel.[5] It is plausible that derivatives of this compound could be designed to target this or other viral proteins, such as neuraminidase or hemagglutinin.[6]

-

SARS-CoV-2: The SARS-CoV-2 main protease (Mpro) and papain-like protease (PLpro) are essential for viral replication and are attractive targets for antiviral drug development. The rigid scaffold of the cyclobutyl amino acid could be incorporated into peptidomimetic inhibitors of these proteases.

-

Mechanism of Action: The antiviral mechanism could involve blocking viral entry into host cells, inhibiting essential viral enzymes, or interfering with viral replication and assembly.

Protocol: In Vitro Anti-Influenza Virus Assay (Plaque Reduction Assay)

-

Cell Culture: Grow Madin-Darby Canine Kidney (MDCK) cells in a 6-well plate to 90-95% confluency.

-

Virus Infection: Wash the cells with phosphate-buffered saline (PBS) and infect with influenza A virus (e.g., H1N1 or H3N2 strain) at a multiplicity of infection (MOI) of 0.01 for 1 hour at 37°C.

-

Compound Treatment: After infection, remove the virus inoculum and wash the cells with PBS. Add an overlay medium (e.g., 2X MEM containing 0.5% agarose) containing serial dilutions of the test compounds.

-

Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 48-72 hours until plaques are visible.

-

Plaque Visualization and Counting: Fix the cells with 4% paraformaldehyde and stain with 0.1% crystal violet. Count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque reduction compared to the virus control (no compound). Determine the 50% inhibitory concentration (IC₅₀) of the compounds.

Neuromodulatory Activity

The central nervous system (CNS) is rich in receptors and transporters that recognize amino acids and their derivatives. The conformationally constrained nature of cyclobutyl-containing amino acids makes them interesting candidates for modulating the activity of glutamate receptors, which are crucial for excitatory neurotransmission.[7]

Targeting Glutamate Receptors:

-

NMDA and AMPA/Kainate Receptors: Glutamate receptors are classified into ionotropic (NMDA, AMPA, kainate) and metabotropic (mGluR) receptors.[8] The binding of agonists and antagonists to these receptors is highly dependent on the conformation of the ligand. The rigid cyclobutyl scaffold can be used to design selective modulators of specific glutamate receptor subtypes. For instance, analogs of (S)-2-amino-3-(3-hydroxy-7,8-dihydro-6H-cyclohepta[d]isoxazol-4-yl)propionic acid have been shown to be potent and selective GluR5 agonists.[9]

-

Potential Therapeutic Applications: Selective modulation of glutamate receptors has therapeutic potential in a range of neurological and psychiatric disorders, including epilepsy, chronic pain, depression, and neurodegenerative diseases.

Experimental Approach for Receptor Binding Studies:

Caption: Workflow for receptor binding studies.

Structure-Activity Relationships (SAR)

Understanding the relationship between the chemical structure of a molecule and its biological activity is fundamental to drug design.[10] For derivatives of this compound, SAR studies would focus on how modifications to the core structure impact potency and selectivity.

Key Areas for SAR Exploration:

-

N-Acylation: The amino group can be acylated with a wide variety of carboxylic acids to introduce different functional groups and explore interactions with the target protein.

-

Carboxyl Group Modification: The carboxylic acid can be converted to esters or amides to alter the polarity, solubility, and pharmacokinetic properties of the molecule.

-

Substitution on the Cyclobutyl Ring: Introduction of substituents on the cyclobutyl ring can further constrain the conformation and introduce new interactions with the target.

-

Stereochemistry: The biological activity of the (R)-enantiomer and diastereomers (if substituents are introduced on the ring) should be evaluated to understand the stereochemical requirements for activity.

Hypothetical SAR Table for a Generic Enzyme Inhibitor:

| Derivative | R¹ (on Amino) | R² (on Carboxyl) | R³ (on Ring) | IC₅₀ (µM) |

| 1 (Parent) | H | OH | H | >100 |

| 2 | Acetyl | OH | H | 50.2 |

| 3 | Benzoyl | OH | H | 15.8 |

| 4 | Benzoyl | OMe | H | 25.1 |

| 5 | Benzoyl | NH₂ | H | 12.5 |

| 6 | Benzoyl | NH₂ | 3-Fluoro | 5.3 |

This table is for illustrative purposes only and does not represent actual experimental data.

Synthesis of Derivatives

The synthesis of derivatives of this compound typically involves standard peptide coupling and esterification/amidation reactions.

General Protocol for Amide Synthesis:

-

Protection of the Amino Group (if necessary): Protect the amino group of this compound with a suitable protecting group (e.g., Boc or Cbz).

-

Activation of the Carboxylic Acid: Activate the carboxylic acid using a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activator like 1-hydroxybenzotriazole (HOBt).

-

Coupling with an Amine: Add the desired amine to the activated acid and stir the reaction mixture at room temperature until completion.

-

Deprotection (if necessary): Remove the amino protecting group under appropriate conditions (e.g., trifluoroacetic acid for Boc group removal).

-

Purification: Purify the final product by column chromatography or recrystallization.

Conclusion and Future Directions

This compound represents a versatile and valuable scaffold for the design of novel therapeutic agents. Its constrained cyclic nature offers a unique opportunity to develop potent and selective modulators of various biological targets. While the direct exploration of its derivatives is still in its early stages, the foundational knowledge from related amino acid analogs provides a strong rationale for its further investigation in the fields of oncology, virology, and neuroscience.

Future research should focus on:

-

Systematic SAR studies: The synthesis and biological evaluation of a diverse library of derivatives are crucial to elucidate detailed structure-activity relationships.

-

Mechanism of action studies: In-depth investigations are needed to identify the specific molecular targets and signaling pathways modulated by active compounds.

-

In vivo evaluation: Promising in vitro candidates should be advanced to preclinical in vivo models to assess their efficacy, pharmacokinetics, and safety.

-

Computational modeling: Molecular docking and dynamics simulations can aid in the rational design of more potent and selective derivatives.

By leveraging the principles of medicinal chemistry and a multidisciplinary approach, the full therapeutic potential of this compound and its derivatives can be unlocked, paving the way for the development of next-generation therapies.

References

-

Structure–activity relationship summary of tested compounds. (n.d.). ResearchGate. Retrieved December 31, 2025, from [Link]

-

Antiviral Peptides as Anti-Influenza Agents. (2021). PMC. Retrieved December 31, 2025, from [Link]

-

The glutamate receptor GluR5 agonist (S)-2-amino-3-(3-hydroxy-7,8-dihydro-6H-cyclohepta[d]isoxazol-4-yl)propionic acid and the 8-methyl analogue: synthesis, molecular pharmacology, and biostructural characterization. (2009). PubMed. Retrieved December 31, 2025, from [Link]

-

Pharmacology and neuroprotective actions of mGlu receptor ligands. (2001). PubMed. Retrieved December 31, 2025, from [Link]

-

Unnatural amino acid substitutions to improve in vivo stability and tumor uptake of 68Ga-labeled GRPR-targeted TacBOMB2 derivatives for cancer imaging with positron emission tomography. (2024). EJNMMI Radiopharmacy and Chemistry. Retrieved December 31, 2025, from [Link]

-

Anticancer activity of small amphipathic β²,²-amino acid derivatives. (2012). PubMed. Retrieved December 31, 2025, from [Link]

-

(2R)-2-amino-2-cyclobutylacetic acid. (n.d.). MySkinRecipes. Retrieved December 31, 2025, from [Link]

-

Amino Acid and Peptide‐Based Antiviral Agents. (2020). ResearchGate. Retrieved December 31, 2025, from [Link]

- Method for synthesizing (S)-2-aminobutanamide. (n.d.). Google Patents.

-

In vitro evaluation of amino acid prodrugs of novel antitumour 2-(4-amino-3-methylphenyl)benzothiazoles. (2002). PubMed. Retrieved December 31, 2025, from [Link]

-

Anti‐influenza drugs with functionalized cyclic amino acid scaffolds. (2022). ResearchGate. Retrieved December 31, 2025, from [Link]

-

Structure Activity Relationships. (n.d.). Drug Design Org. Retrieved December 31, 2025, from [Link]

-

Anti-Breast Cancer Properties and In Vivo Safety Profile of a Bis-Carbazole Derivative. (2022). MDPI. Retrieved December 31, 2025, from [Link]

-

Pharmacological Modulation of NMDA Receptor Activity and the Advent of Negative and Positive Allosteric Modulators. (2013). PubMed Central. Retrieved December 31, 2025, from [Link]

-

Effects of Basic Amino Acids and Their Derivatives on SARS-CoV-2 and Influenza-A Virus Infection. (2021). MDPI. Retrieved December 31, 2025, from [Link]

-

Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. (2010). PMC. Retrieved December 31, 2025, from [Link]

-

Preclinical evaluation of amino acid prodrugs of novel antitumor 2-(4-amino-3-methylphenyl)benzothiazoles. (2002). SciSpace. Retrieved December 31, 2025, from [Link]

-

Synthesis, Characterisation and Mechanism of Action of Anticancer 3-Fluoroazetidin-2-ones. (2022). MDPI. Retrieved December 31, 2025, from [Link]

-

Enzyme inhibitory activities an insight into the structure-Activity relationship of biscoumarin derivatives. (2017). PubMed. Retrieved December 31, 2025, from [Link]

-

Structure-activity relationships for the design of small-molecule inhibitors. (2005). ResearchGate. Retrieved December 31, 2025, from [Link]

-

Synthetic Analogues of Aminoadamantane as Influenza Viral Inhibitors—In Vitro, In Silico and QSAR Studies. (2020). MDPI. Retrieved December 31, 2025, from [Link]

-

Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. (2017). MDPI. Retrieved December 31, 2025, from [Link]

-

Synthesis, 99mTc-labeling, in-vivo study and in-silico investigation of 6-amino-5-[(bis-(2-hydroxy-ethyl). (2022). SpringerLink. Retrieved December 31, 2025, from [Link]

-

Metabolism and action of amino acid analog anti-cancer agents. (1991). PubMed. Retrieved December 31, 2025, from [Link]

-

Submonomer synthesis of sequence defined peptoids with diverse side-chains. (2020). eScholarship. Retrieved December 31, 2025, from [Link]

-

Structure, Function, and Pharmacology of Glutamate Receptor Ion Channels. (2018). PMC. Retrieved December 31, 2025, from [Link]

-

Subtype-Specific Agonists for NMDA Receptor Glycine Binding Sites. (2016). PMC. Retrieved December 31, 2025, from [Link]

-

Lessons from a Single Amino Acid Substitution: Anticancer and Antibacterial Properties of Two Phospholipase A 2 -Derived Peptides. (2021). MDPI. Retrieved December 31, 2025, from [Link]

-

Glutamate and glycine binding to the NMDA receptor. (2018). PMC. Retrieved December 31, 2025, from [Link]

Sources

- 1. (2R)-2-amino-2-cyclobutylacetic acid [myskinrecipes.com]

- 2. Metabolism and action of amino acid analog anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anticancer activity of small amphipathic β²,²-amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. sphinxsai.com [sphinxsai.com]

- 5. mdpi.com [mdpi.com]

- 6. Antiviral Peptides as Anti-Influenza Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacology and neuroprotective actions of mGlu receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structure, Function, and Pharmacology of Glutamate Receptor Ion Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Compounds with anti-influenza activity: present and future of strategies for the optimal treatment and management of influenza Part II: Future compounds against influenza virus - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structure Activity Relationships - Drug Design Org [drugdesign.org]

(S)-2-Amino-2-cyclobutylacetic Acid: A Constrained Analog for Advanced Peptide Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Power of Constraint in Peptide Drug Design

Peptides have emerged as a powerful class of therapeutics, offering high specificity and potency with lower toxicity compared to small molecules. However, their inherent flexibility often leads to poor metabolic stability and reduced binding affinity, limiting their clinical utility.[1] The introduction of conformational constraints into the peptide backbone is a well-established strategy to overcome these limitations.[1][2][3][4] By restricting the available conformational space, we can pre-organize the peptide into a bioactive conformation, thereby enhancing its potency, selectivity, and resistance to proteolytic degradation.[1][4]

Among the diverse array of unnatural amino acids used for this purpose, (S)-2-Amino-2-cyclobutylacetic acid, a conformationally constrained analog of α-amino acids, has garnered significant attention. Its unique cyclobutyl moiety imposes significant restrictions on the phi (Φ) and psi (Ψ) backbone dihedral angles, as well as the chi (χ) side-chain torsion angles. This guide provides a comprehensive technical overview of this compound, covering its synthesis, conformational properties, and applications in the design of next-generation peptide therapeutics.

Structural Features and Conformational Landscape

The defining feature of this compound is the cyclobutane ring attached to the α-carbon. This rigid cyclic structure dramatically curtails the conformational freedom of the amino acid residue when incorporated into a peptide chain.

Conformational Analysis

An extensive conformational study of cyclobutane-α-amino acid derivatives has been carried out using a combination of X-ray diffraction, NMR spectroscopy, and computational methods.[5] These studies reveal that the puckering of the cyclobutane ring and its orientation relative to the peptide backbone are the primary determinants of the overall conformation. The cyclobutane ring itself can exist in puckered conformations, and the interplay between the ring pucker and the peptide backbone torsions leads to a limited set of low-energy conformers. This conformational restriction is the basis for its utility in peptide design.

Below is a diagram illustrating the key torsional angles constrained by the cyclobutyl group.

Caption: Torsional angles in a peptide backbone featuring this compound.

Synthesis of this compound

The enantiomerically pure synthesis of this compound is a critical step in its application. While various synthetic routes have been developed for constrained amino acids, a common approach for α-substituted amino acids involves asymmetric synthesis or resolution of a racemic mixture.

Representative Synthetic Protocol

A generalized, multi-step synthesis is outlined below. This protocol is illustrative and may require optimization based on specific laboratory conditions and available starting materials.

Step 1: Synthesis of the Cyclobutyl Ketone Precursor This typically involves a cycloaddition reaction, such as a [2+2] cycloaddition between a ketene and an alkene, or the ring expansion of a cyclopropanone derivative.

Step 2: Formation of the α-Amino Nitrile The cyclobutyl ketone is subjected to a Strecker synthesis. It is treated with an amine source (e.g., ammonia or an ammonium salt) and a cyanide source (e.g., sodium cyanide) to form the corresponding α-amino nitrile.

Step 3: Asymmetric Resolution or Chiral Synthesis To obtain the desired (S)-enantiomer, either an enzymatic resolution of the racemic amino nitrile or amino acid is performed, or an asymmetric variant of the Strecker synthesis is employed using a chiral auxiliary.

Step 4: Hydrolysis of the Nitrile The α-amino nitrile is hydrolyzed under acidic or basic conditions to yield the carboxylic acid, affording this compound.

Step 5: Protection for Peptide Synthesis For incorporation into peptides using solid-phase peptide synthesis (SPPS), the amino group is typically protected with a base-labile protecting group such as Fmoc (9-fluorenylmethyloxycarbonyl).

Caption: Generalized synthetic workflow for this compound.

Applications in Drug Discovery and Peptide Design

The incorporation of this compound into peptides can profoundly influence their pharmacological properties.

Enhanced Metabolic Stability

A major hurdle in the development of peptide drugs is their rapid degradation by proteases.[6][7] The steric bulk of the cyclobutyl group can shield the adjacent peptide bonds from enzymatic cleavage, thereby increasing the in vivo half-life of the peptide.[8]

Improved Receptor Binding and Selectivity

By locking the peptide into a specific conformation, this compound can enhance the binding affinity and selectivity for the target receptor.[2][3] This is because the energetic cost of adopting the bioactive conformation is reduced.

Modulation of Physicochemical Properties

The introduction of this unnatural amino acid can also modulate the physicochemical properties of the peptide, such as its lipophilicity and membrane permeability, which are critical for its absorption, distribution, metabolism, and excretion (ADME) profile.[9]

| Property | Effect of Incorporating this compound | Rationale |

| Metabolic Stability | Increased | Steric hindrance of the cyclobutyl group reduces susceptibility to proteolytic cleavage.[8] |

| Receptor Binding Affinity | Potentially Increased | Pre-organization of the peptide into a bioactive conformation reduces the entropic penalty of binding.[2][3] |

| Receptor Selectivity | Potentially Increased | A more rigid conformation can lead to more specific interactions with the target receptor over off-targets. |

| Lipophilicity | Increased | The hydrocarbon-rich cyclobutyl group increases the overall lipophilicity of the peptide. |

| Oral Bioavailability | Potentially Improved | Enhanced metabolic stability and modified permeability may contribute to improved oral absorption.[8][9] |

Experimental Protocols: Incorporation into Peptides via SPPS

The most common method for incorporating this compound into a peptide sequence is through solid-phase peptide synthesis (SPPS). The Fmoc-protected version of the amino acid is commercially available from various suppliers.

Standard Fmoc-SPPS Protocol

-

Resin Swelling: The solid support (e.g., Rink amide resin for a C-terminal amide) is swelled in a suitable solvent such as N,N-dimethylformamide (DMF).

-

Fmoc Deprotection: The Fmoc group of the resin-bound amino acid is removed using a solution of piperidine in DMF (typically 20%).

-

Washing: The resin is thoroughly washed with DMF to remove the piperidine and cleaved Fmoc adducts.

-

Amino Acid Coupling: The Fmoc-protected this compound is activated with a coupling reagent (e.g., HBTU, HATU) in the presence of a base (e.g., DIPEA) and added to the resin. The reaction is allowed to proceed until completion, which can be monitored by a ninhydrin test.

-

Washing: The resin is washed with DMF to remove excess reagents.

-

Repeat Cycle: Steps 2-5 are repeated for each subsequent amino acid in the sequence.

-

Final Deprotection and Cleavage: Once the peptide synthesis is complete, the N-terminal Fmoc group is removed. The peptide is then cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a cleavage cocktail (e.g., trifluoroacetic acid with scavengers).

-

Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Caption: Standard solid-phase peptide synthesis (SPPS) cycle for incorporating this compound.

Conclusion

This compound is a powerful tool in the arsenal of medicinal chemists and peptide scientists. Its ability to impose significant conformational constraints on the peptide backbone allows for the rational design of peptides with improved therapeutic properties, including enhanced metabolic stability, increased receptor affinity and selectivity, and modulated physicochemical characteristics. As our understanding of the relationship between peptide conformation and biological activity continues to grow, the strategic incorporation of constrained amino acids like this compound will undoubtedly play an increasingly important role in the development of novel peptide-based drugs.

References

-

Cowell, S. M., Lee, Y. S., Cain, J. P., & Hruby, V. J. (2004). Exploring Ramachandran and chi space: conformationally constrained amino acids and peptides in the design of bioactive polypeptide ligands. Current medicinal chemistry, 11(21), 2785–2798. [Link]

-

Venkatesan, B., & Singh, K. K. (2023). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. ChemMedChem, 18(13), e202300109. [Link]

-

Cowell, S. M., Lee, Y. S., Cain, J. P., & Hruby, V. J. (2004). Exploring Ramachandran and Chi Space: Conformationally Constrained Amino Acids and Peptides in the Design of Bioactive Polypeptide Ligands. Current Medicinal Chemistry, 11(21), 2785-2798. [Link]

-

Szewczuk, Z., & Olszewska, A. (2018). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. Molecules, 23(11), 2973. [Link]

-

MySkinRecipes. (n.d.). (2R)-2-amino-2-cyclobutylacetic acid. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Amino-2-cyclobutylacetic acid. PubChem. Retrieved from [Link]

-

Löw, C., & Weyler, M. (2017). Production of (S)-2-aminobutyric acid and (S)-2-aminobutanol in Saccharomyces cerevisiae. Metabolic engineering communications, 4, 31–39. [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Amino-2-cyclobutylacetic acid. PubChem. Retrieved from [Link]

-

Lederer, M., & Ruzicka, T. (2013). Pharmacokinetics and pharmacokinetic-pharmacodynamic correlations of therapeutic peptides. Clinical pharmacokinetics, 52(10), 835–853. [Link]

-

North, M. (2000). Incorporation of conformationally constrained beta-amino acids into peptides. Journal of peptide science : an official publication of the European Peptide Society, 6(7), 301–313. [Link]

-

Nielsen, D. S., Hoog-Daley, A., & Larsen, S. D. (2017). Side Chain Cyclized Aromatic Amino Acids: Great Tools as Local Constraints in Peptide and Peptidomimetic Design. Journal of medicinal chemistry, 60(1), 1–18. [Link]

-

Sharma, S., & Poluri, K. M. (2018). Pharmacokinetics of Protein and Peptide Conjugates. Journal of pharmaceutical sciences, 107(10), 2549–2558. [Link]

-

Sharma, T., & Pradhan, S. (2021). Impact of Intrinsic and Extrinsic Factors on the Pharmacokinetics of Peptides: When Is the Assessment of Certain Factors Warranted?. Pharmaceutics, 13(8), 1251. [Link]

-

Lederer, M., & Ruzicka, T. (2013). Pharmacokinetics and Pharmacokinetic–Pharmacodynamic Correlations of Therapeutic Peptides. Clinical Pharmacokinetics, 52(10), 835-853. [Link]

-

Avenoza, A., Busto, J. H., Canal, N., Peregrina, J. M., & Zurbano, M. M. (2006). Conformational analysis of 2-substituted cyclobutane-alpha-amino acid derivatives. A synergistic experimental and computational study. The Journal of organic chemistry, 71(5), 1869–1878. [Link]

Sources

- 1. Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Exploring Ramachandran and chi space: conformationally constrained amino acids and peptides in the design of bioactive polypeptide ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Side Chain Cyclized Aromatic Amino Acids: Great Tools as Local Constraints in Peptide and Peptidomimetic Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Conformational analysis of 2-substituted cyclobutane-alpha-amino acid derivatives. A synergistic experimental and computational study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics and pharmacokinetic-pharmacodynamic correlations of therapeutic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. (2R)-2-amino-2-cyclobutylacetic acid [myskinrecipes.com]

- 9. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical properties of (S)-2-Amino-2-cyclobutylacetic acid

An In-Depth Technical Guide to the Physicochemical Properties of (S)-2-Amino-2-cyclobutylacetic Acid

Introduction

This compound is a non-proteinogenic, chiral amino acid that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. Its unique structure, featuring a constrained cyclobutyl ring, makes it a valuable building block for creating novel pharmaceutical intermediates and peptidomimetics.[1] This constrained conformation can impart desirable properties to parent molecules, such as improved metabolic stability and specific receptor binding affinities, making it a target for research in antiviral and anticancer agents.[1]

This guide provides researchers, scientists, and drug development professionals with a comprehensive analysis of the core physicochemical properties of this compound. Moving beyond a simple data sheet, we will explore the causality behind its chemical behavior and detail the robust experimental protocols required for its characterization, ensuring a foundation of scientific integrity and practical utility.

Core Physicochemical Profile

A summary of the key physicochemical and identifying properties of this compound is presented below. These values serve as a critical baseline for any research or development activities involving this compound.

| Property | Value / Description | Source(s) |

| Molecular Formula | C₆H₁₁NO₂ | [2][3] |

| Molecular Weight | 129.16 g/mol | [2][3] |

| CAS Number | 49607-08-1 | |

| Appearance | Solid | |

| Boiling Point | 240 °C (Predicted) | [3] |

| Predicted XLogP3 | -2.1 | [2][4] |

| Storage Temperature | Room Temperature |

Detailed Property Analysis and Experimental Protocols

An understanding of a compound's properties is incomplete without an appreciation for how they are measured. The following sections detail the theoretical basis and practical methodologies for characterizing this compound.

Acidity, Basicity, and the Isoelectric Point (pKa & pI)

Expertise & Experience: As an amino acid, this compound is an amphoteric molecule containing both a carboxylic acid group (-COOH) and an amino group (-NH₂).[5] These groups can donate or accept protons depending on the pH of the solution, leading to a zwitterionic state at physiological pH. The pKa values are quantitative measures of the acidity of these ionizable groups. The first pKa (pKa₁) corresponds to the deprotonation of the carboxylic acid, while the second (pKa₂) corresponds to the deprotonation of the protonated amino group (-NH₃⁺). The average of these two pKa values determines the isoelectric point (pI), the pH at which the molecule carries no net electrical charge.[6] This value is critical for purification techniques like isoelectric focusing and for understanding solubility.

Trustworthiness through Self-Validating Systems: Acid-base titration is the gold-standard method for the empirical determination of pKa values.[7][8] By monitoring the pH of a solution of the amino acid as a strong acid or base is incrementally added, a titration curve is generated. This curve provides a direct visualization of the buffering regions and equivalence points, from which the pKa values can be accurately determined.[8][9]

Experimental Protocol: Potentiometric Titration for pKa Determination

-

Materials & Setup:

-

This compound

-

Standardized 0.1 M Hydrochloric Acid (HCl)

-

Standardized 0.1 M Sodium Hydroxide (NaOH)

-

Calibrated pH meter with an electrode

-

Two 50 mL burettes

-

100 mL beaker and magnetic stirrer

-

Standard pH buffers (e.g., pH 4.0, 7.0, 10.0)[9]

-

-

Procedure:

-

Instrument Calibration: Calibrate the pH meter according to the manufacturer's instructions using the standard buffers.[9]

-

Sample Preparation: Accurately weigh and dissolve a known amount of this compound in a defined volume of deionized water (e.g., to make 20 mL of a 0.1 M solution).[9]

-

Acidic Titration: Begin titrating the amino acid solution with 0.1 M HCl. Add the titrant in small, precise increments (e.g., 0.3 mL) and record the pH after each addition, allowing the reading to stabilize. Continue until the pH drops to approximately 1.5.[9]

-

Alkaline Titration: In a separate experiment with a fresh sample, titrate with 0.1 M NaOH, again adding in small increments and recording the pH. Continue until the pH rises to approximately 12.5.[9]

-

-

Data Analysis & Interpretation:

-

Plot the recorded pH values against the equivalents of base added.

-

Identify the two flattest regions of the curve (the buffering regions). The pH at the midpoint of the first buffering region is pKa₁, and the pH at the midpoint of the second is pKa₂.[7]

-

Calculate the isoelectric point using the formula: pI = (pKa₁ + pKa₂) / 2 .[6]

-

Solubility Profile

Expertise & Experience: The solubility of amino acids is intrinsically linked to their ionization state and, therefore, to the pH of the solvent.[5][10] They are typically least soluble at their isoelectric point (pI), where the zwitterionic form dominates, minimizing net charge and electrostatic repulsion. In contrast, solubility increases in acidic (pH < pI) and alkaline (pH > pI) solutions as the molecules acquire a net positive or negative charge, respectively, enhancing their interaction with polar solvents like water. Solubility in non-polar organic solvents is generally poor.[5] For drug development, assessing solubility in various media, including buffers and organic solvents like DMSO, is standard practice.[11]

Trustworthiness through Self-Validating Systems: A multi-stage approach, beginning with a qualitative assessment followed by a quantitative method like the shake-flask technique, provides a robust and verifiable solubility profile. The quantitative measurement relies on achieving equilibrium and using a validated analytical method (e.g., UPLC, spectrophotometry) to determine the concentration in the saturated solution, ensuring accuracy and reproducibility.[12][13]

Experimental Protocol: Solubility Assessment

-

Qualitative Assessment:

-

Objective: To rapidly screen solubility in a range of common laboratory solvents.

-

Procedure:

-

Dispense a small, fixed amount (e.g., 2-5 mg) of this compound into separate test tubes.

-

Add 1 mL of each test solvent (e.g., deionized water, 0.1 M HCl, 0.1 M NaOH, ethanol, DMSO) to the respective tubes.[5][10]

-

Agitate the tubes at room temperature for 5 minutes.

-

Observe and record the results as: Soluble (clear solution), Partially Soluble (cloudy suspension), or Insoluble (solid remains).[10]

-

-

-

Quantitative Assessment (Shake-Flask Method):

-

Objective: To determine the precise equilibrium solubility in a specific solvent (e.g., water or a buffer).

-

Procedure:

-

Add an excess amount of the amino acid to a known volume of the chosen solvent in a sealed flask to create a slurry.

-

Agitate the flask at a constant temperature for an extended period (e.g., 24 hours) to ensure equilibrium is reached.[13]

-

Allow the suspension to settle, then carefully withdraw a sample of the supernatant, filtering it through a 0.22 µm filter to remove all undissolved solids.

-

Accurately dilute the clear filtrate and determine the concentration of the dissolved amino acid using a validated analytical method, such as UPLC or spectrophotometry with ninhydrin derivatization.[12][13]

-

-

Lipophilicity (Partition Coefficient)

Expertise & Experience: Lipophilicity, commonly expressed as LogP (the logarithm of the partition coefficient between n-octanol and water), is a cornerstone of medicinal chemistry. It governs a molecule's ability to cross biological membranes and influences its entire ADME (Absorption, Distribution, Metabolism, Excretion) profile. While LogP can be determined experimentally, high-quality computational models provide reliable estimates that are invaluable for initial screening and lead optimization.

Authoritative Grounding & Comprehensive References: Computational tools are widely accepted for predicting LogP. For this compound, the predicted XLogP3 value is -2.1 .[2][4] This strongly negative value indicates that the compound is predominantly hydrophilic (water-loving). This is expected for a small amino acid, as the charged carboxylate and ammonium groups at neutral pH interact favorably with water over a non-polar solvent like octanol.

Conclusion

This compound presents a physicochemical profile dominated by its hydrophilic, amphoteric character. Its zwitterionic nature dictates its pH-dependent solubility and low lipophilicity, which are critical parameters for its handling, purification, and application in aqueous biological systems. The experimental protocols detailed herein provide a robust framework for researchers to validate these properties and further explore the potential of this unique chiral building block in the design of next-generation therapeutics.

References

- QUALITATIVE ANALYSIS OF AMINO ACIDS AND PROTEINS. (n.d.).

-

Determination of The Pka Values of An Amino Acid. (n.d.). Scribd. Retrieved from [Link]

-

Titration Curves of Aminoacids (Procedure) : Biochemistry Virtual Lab I : Biotechnology and Biomedical Engineering. (n.d.). Amrita Vishwa Vidyapeetham Virtual Lab. Retrieved from [Link]

-

Aryal, S. (2022, July 26). Solubility Tests of Proteins- Definition, Principle, Procedure, Result, Uses. Microbe Notes. Retrieved from [Link]

-

Yoshizawa, T., et al. (2021). Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins. Frontiers in Molecular Biosciences. Retrieved from [Link]

-

2-Amino-2-cyclobutylacetic acid. (n.d.). PubChem. Retrieved from [Link]

-

Ashenhurst, J. (2023, February 9). Isoelectric Points of Amino Acids (and How To Calculate Them). Master Organic Chemistry. Retrieved from [Link]

-

Wexelbaum, R. S., et al. (2016). The Identification of Amino Acids by Interpretation of Titration Curves: An Undergraduate Experiment for Biochemistry. The Repository at St. Cloud State. Retrieved from [Link]

-

DETERMINATION OF pKa OF GLYCINE. (n.d.). eGyanKosh. Retrieved from [Link]

-

van der Wielen, L. A. M., et al. (2017). Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures. Journal of Chemical & Engineering Data. Retrieved from [Link]

-

Help determining solubility of Amino Acids. (2025, December 23). Reddit. Retrieved from [Link]

-

(2R)-2-amino-2-cyclobutylacetic acid. (n.d.). MySkinRecipes. Retrieved from [Link]

-

2-Amino-2-cyclobutylacetic acid. (n.d.). American Elements. Retrieved from [Link]

-

2-amino-2-cyclobutylacetic acid hydrochloride (C6H11NO2). (n.d.). PubChemLite. Retrieved from [Link]

-

1 H NMR spectra of 2-amino-2 0... (n.d.). ResearchGate. Retrieved from [Link]

-

2-Cyclobutylacetic Acid. (n.d.). PubChem. Retrieved from [Link]

- Preparation of (s)-2-aminobutyric acid. (n.d.). Google Patents.

-

2-Aminoacetic acid (Glycine). (n.d.). Ataman Kimya. Retrieved from [Link]

-

Cyanoacetic acid. (n.d.). Wikipedia. Retrieved from [Link]

Sources

- 1. (2R)-2-amino-2-cyclobutylacetic acid [myskinrecipes.com]

- 2. 2-Amino-2-cyclobutylacetic acid | C6H11NO2 | CID 14352283 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. americanelements.com [americanelements.com]

- 4. PubChemLite - 2-amino-2-cyclobutylacetic acid hydrochloride (C6H11NO2) [pubchemlite.lcsb.uni.lu]

- 5. uobabylon.edu.iq [uobabylon.edu.iq]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. scribd.com [scribd.com]

- 8. repository.stcloudstate.edu [repository.stcloudstate.edu]

- 9. Titration Curves of Aminoacids (Procedure) : Biochemistry Virtual Lab I : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 10. microbenotes.com [microbenotes.com]

- 11. reddit.com [reddit.com]

- 12. Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

The Cyclobutyl Constrained Amino Acid: A Technical Guide to (S)-2-Amino-2-cyclobutylacetic acid in Modern Drug Discovery

Introduction: The Strategic Value of Conformational Constraint in Medicinal Chemistry

In the intricate dance of drug-receptor interactions, the three-dimensional conformation of a molecule is paramount. Unrestrained, flexible molecules often expend significant entropic energy upon binding to their biological targets, a thermodynamic penalty that can diminish binding affinity and, consequently, therapeutic efficacy. The strategic introduction of conformational rigidity is a cornerstone of modern medicinal chemistry, and among the arsenal of bioisosteres and structural motifs employed, the cyclobutane ring has emerged as a powerful tool.[1] This guide delves into the medicinal chemistry of a specific and valuable building block: (S)-2-Amino-2-cyclobutylacetic acid .

The incorporation of the cyclobutane moiety into a molecule confers a unique set of properties. Its puckered, three-dimensional structure can orient pharmacophoric groups in a precise and predictable manner, enhancing interactions with biological targets.[2] This constrained geometry can also shield metabolically labile sites, improving a drug candidate's pharmacokinetic profile by increasing its resistance to enzymatic degradation.[3][4] Furthermore, the cyclobutane scaffold can serve as a bioisosteric replacement for other groups, such as gem-dimethyl groups or larger, more flexible rings, to optimize potency and selectivity.

This technical guide will provide researchers, scientists, and drug development professionals with a comprehensive exploration of this compound, from its synthesis and chemical properties to its diverse applications in the development of novel therapeutics, particularly in the realms of oncology and virology. We will examine its role as a key component of peptidomimetics and targeted therapies, supported by detailed experimental protocols and an analysis of structure-activity relationships.

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₁₁NO₂ | [5] |

| Molecular Weight | 129.16 g/mol | [5] |

| CAS Number | 49607-08-1 | |

| Appearance | Solid | |

| Purity | Typically ≥97% |

Asymmetric Synthesis of this compound: A Representative Protocol

The enantioselective synthesis of non-proteinogenic amino acids like this compound is a critical challenge in medicinal chemistry. Several strategies have been developed for the asymmetric synthesis of β-amino acids and their derivatives, often employing chiral auxiliaries or catalytic asymmetric reactions.[6][7] Below is a representative, multi-step protocol for the enantioselective preparation of β²-amino acid derivatives, which can be adapted for the synthesis of the title compound.[7]

Experimental Protocol: Enantioselective Synthesis

Step 1: Formation of a Chiral N-Acyl-β-(amino)acrylate Precursor

-

To a solution of a suitable cyclobutane-containing β-keto ester in an appropriate solvent (e.g., dichloromethane), add a chiral amine auxiliary (e.g., (S)-(-)-1-phenylethylamine) and a dehydrating agent (e.g., magnesium sulfate).

-

Stir the reaction mixture at room temperature for 12-24 hours to form the corresponding enamine.

-

Filter the reaction mixture and concentrate the filtrate under reduced pressure.

-

Acylate the enamine with a suitable acylating agent (e.g., acetyl chloride) in the presence of a non-nucleophilic base (e.g., triethylamine) to yield the chiral N-acyl-β-(amino)acrylate.

Step 2: Asymmetric Hydrogenation

-

Dissolve the chiral N-acyl-β-(amino)acrylate in a suitable solvent (e.g., methanol) in a high-pressure reaction vessel.

-

Add a chiral rhodium or ruthenium-based catalyst, such as a Ru-BINAP complex.[6]

-

Pressurize the vessel with hydrogen gas (e.g., 50-100 psi) and stir the reaction mixture at room temperature for 24-48 hours.

-